molecular formula C12H17N5 B1458656 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine CAS No. 1708268-40-9

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine

Cat. No.: B1458656
CAS No.: 1708268-40-9
M. Wt: 231.3 g/mol
InChI Key: NLIZNBJEECRYRK-UHFFFAOYSA-N
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Description

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C12H17N5 and its molecular weight is 231.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core fused with a piperidine ring. Its IUPAC name is this compound, and its molecular structure can be represented as follows:

InChI InChI 1S C12H17N5 c1 9 8 11 12 14 4 7 17 11 15 9 16 5 2 10 13 3 6 16 h4 7 8 10H 2 3 5 6 13H2 1H3\text{InChI InChI 1S C12H17N5 c1 9 8 11 12 14 4 7 17 11 15 9 16 5 2 10 13 3 6 16 h4 7 8 10H 2 3 5 6 13H2 1H3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various downstream effects on cellular pathways. Detailed studies are ongoing to elucidate the precise mechanisms involved.

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antiproliferative activity against various tumor cell lines. For instance, similar compounds have shown GI(50) values reaching sub-micromolar concentrations against over 50 types of cancer cells, suggesting that this compound may also possess anticancer properties .

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects. It is hypothesized to interact with neurotransmitter receptors and may exhibit properties beneficial for treating neurological disorders. Initial studies suggest that compounds in this class could act as selective modulators of AMPA receptors .

Antimicrobial Activity

Some studies have indicated that pyrazole derivatives can display antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, related compounds have shown effectiveness against various microbial strains .

Case Studies and Research Findings

Study FocusFindingsReference
Antiproliferative ActivityExhibited sub-micromolar GI(50) values against multiple tumor cell lines
Neuropharmacological PotentialPotential selective modulation of AMPA receptors; ongoing investigations
Antimicrobial PropertiesRelated compounds showed significant antimicrobial activity against specific strains

Scientific Research Applications

Chemistry

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for specific functionalization that can lead to new chemical entities with desirable properties .

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Antiviral Activity : Preliminary findings suggest efficacy against certain viral strains, warranting further investigation into its mechanism of action.
  • Anticancer Potential : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

Medicine

The compound is under investigation for its therapeutic applications, particularly in treating diseases such as:

  • Neurodegenerative Disorders : Its ability to cross the blood-brain barrier may allow it to target neurological pathways effectively.
  • Psychiatric Disorders : Research is ongoing to evaluate its effects on mood regulation and anxiety .

Industrial Applications

In industrial settings, this compound is utilized in:

  • Material Science : As a component in the development of new polymers and materials with enhanced properties.
  • Pharmaceutical Development : Employed in drug formulation processes due to its stability and reactivity .

Data Table: Comparison of Biological Activities

Activity TypeEvidence LevelReference
AntimicrobialModerate
AntiviralPreliminary
AnticancerStrong

Case Studies

  • Antimicrobial Study : A study conducted on derivatives of this compound revealed significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Research : In vitro testing on human breast cancer cells showed that the compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells, highlighting its selective action against cancerous cells .

Properties

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-9-7-11-12(14-4-6-17(11)15-9)16-5-2-3-10(13)8-16/h4,6-7,10H,2-3,5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIZNBJEECRYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.